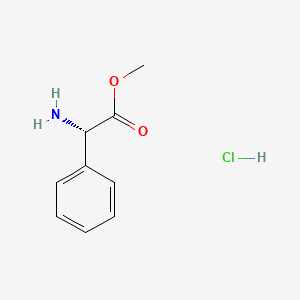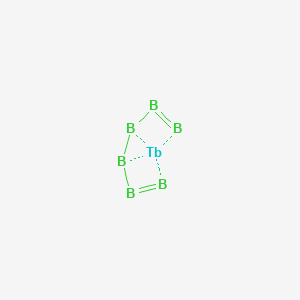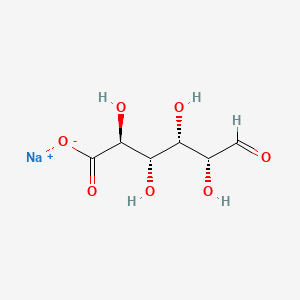
L-フェニルグリシンメチルエステル塩酸塩
説明
L-Phenylglycine methyl ester hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemicals.
科学的研究の応用
L-Phenylglycine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.
作用機序
Target of Action
This compound is often used in research and organic synthesis .
Mode of Action
It’s known that it can participate in various chemical reactions due to its amine and ester functional groups . The amine group can act as a nucleophile, attacking electrophilic carbon atoms, while the ester group can undergo hydrolysis, transesterification, and other reactions .
Biochemical Pathways
It’s worth noting that amino acids and their derivatives, including this compound, are integral to numerous biochemical pathways, including protein synthesis and metabolism .
Pharmacokinetics
As a small molecule, it’s reasonable to hypothesize that it could be well-absorbed and distributed throughout the body, but this would depend on many factors, including its chemical stability, solubility, and the presence of transport proteins .
Result of Action
It’s primarily used in research and organic synthesis, rather than as a therapeutic agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be affected by pH and temperature .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Companies like Simson Pharma Limited provide high-quality L-Phenylglycine methyl ester hydrochloride accompanied by a Certificate of Analysis .
化学反応の分析
Types of Reactions
L-Phenylglycine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-phenylacetate
- Ethyl 2-amino-2-phenylacetate
- Benzyl 2-amino-2-phenylacetate
Uniqueness
L-Phenylglycine methyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its analogs. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .
特性
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459060 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-39-4 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can L-Phenylglycine methyl ester hydrochloride be incorporated into larger molecules?
A1: Yes, L-Phenylglycine methyl ester hydrochloride can be used as a building block in the synthesis of more complex molecules. For example, it was utilized as a starting material in the synthesis of chiral macrocyclic phosphoramidates. [] These phosphoramidates incorporate L-amino acid methyl ester units, including L-Phenylglycine methyl ester hydrochloride, into their structure.
Q2: How does the structure of a potential guest molecule influence its recognition by chiral macrocyclic phosphoramidates containing L-Phenylglycine methyl ester hydrochloride?
A2: Research indicates that chiral macrocyclic phosphoramidates exhibit selectivity in recognizing guest molecules. The study found that the chiral recognition ability of these macrocycles was stronger for D-phenylglycine methyl ester hydrochloride compared to L-phenylglycine methyl ester hydrochloride. [] Furthermore, the size of the guest molecule's side chain also impacted recognition, with smaller substituents being preferred. For instance, D-phenylglycine and L-phenylglycine methyl ester hydrochloride showed better recognition than D- or L-phenylalanine methyl ester hydrochloride. [] This suggests that both chirality and steric factors play a role in the molecular recognition process.
Q3: What is an efficient method for preparing L-Phenylglycine amide from L-Phenylglycine?
A3: A two-step synthesis route for preparing L-Phenylglycine amide from L-Phenylglycine has been reported. [] The first step involves esterification of L-Phenylglycine in methanol to yield L-Phenylglycine methyl ester hydrochloride. Subsequently, this compound undergoes amidation in ammonia, resulting in the formation of L-Phenylglycine amide. This procedure achieves an overall yield of approximately 65%. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)



